N-7 Substituent Identity Differentiates Target Compound from the Closest Commercial Analog
The target compound carries an N-7-(2-phenylethyl)amine group, whereas the closest cataloged analog, Hit2Lead SC-9338841, is 5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, which differs at both the C-2 and C-3 positions . A broader comparator set including N-cyclohexyl, N-benzyl, and N-(2-dimethylaminoethyl) derivatives from the same scaffold further confirms that the N-7-(2-phenylethyl) substitution is a distinct chemotype with no published biological data . The structural uniqueness of this substitution pattern may result in differential target engagement compared to the more polar N-7-dimethylaminoethyl or bulkier N-7-cyclohexyl variants commonly found in screening collections.
| Evidence Dimension | N-7 Substitution Identity |
|---|---|
| Target Compound Data | N-(2-phenylethyl)amine |
| Comparator Or Baseline | Hit2Lead SC-9338841: N-(2-phenylethyl)amine but 5-methyl-3-phenyl scaffold; N-cyclohexyl and N-benzyl derivatives also available |
| Quantified Difference | Structural analogs differ in at least one position; no biological activity data available for direct comparison |
| Conditions | Commercial screening compound identity comparison; no biological assay data exists for the target compound |
Why This Matters
Without biological data, the chemical novelty of the N-7-(2-phenylethyl) group is the sole defensible differentiator—purchasing decisions must weigh the risk of an uncharacterized chemotype against the potential for discovering a novel target interaction.
